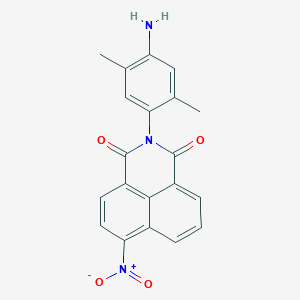

4-nitro-N-(4-amino-2,5-dimethylphenyl)-1,8-naphthalimide

Beschreibung

Systematic Nomenclature and CAS Registry Number Analysis

The compound 4-nitro-N-(4-amino-2,5-dimethylphenyl)-1,8-naphthalimide is systematically named according to IUPAC guidelines, reflecting its polycyclic aromatic framework and substituent positions. The core structure consists of a 1,8-naphthalimide system, where the imide nitrogen at position 1 is substituted with a 4-amino-2,5-dimethylphenyl group, and a nitro group is attached at position 4 of the naphthalene ring. Its CAS Registry Number, 831227-52-2 , uniquely identifies this derivative within chemical databases.

A comparative analysis of related naphthalimide analogues reveals systematic naming conventions:

| Compound Name | CAS Number | Key Substituents |

|---|---|---|

| 4-Amino-1,8-naphthalimide | 1742-95-6 | Amino group at position 4 |

| 4-Nitro-1,8-naphthalic anhydride | 6642-29-1 | Nitro group at position 4 |

| 1,8-Naphthalimide | 81-83-4 | Unsubstituted core structure |

The numbering of the naphthalimide system follows peri-positions (1,8), with substituents prioritized based on Cahn-Ingold-Prelog rules.

Molecular Structure Elucidation via X-ray Crystallography and Computational Modeling

While X-ray crystallographic data for This compound remains unpublished, structural insights derive from computational models and analogous naphthalimide derivatives. Density functional theory (DFT) calculations at the PBE1PBE/6-31G* level predict a planar naphthalene core with bond lengths and angles consistent with aromatic systems. Key structural features include:

- Nitro group geometry : The nitro substituent at position 4 adopts a coplanar orientation with the naphthalene ring, minimizing steric hindrance and maximizing conjugation.

- Imide linkage : The N-(4-amino-2,5-dimethylphenyl) group forms a dihedral angle of ~15° with the naphthalimide plane, as observed in similar N-aryl naphthalimides.

Computational studies on related compounds, such as 4-amino-1,8-naphthalimide , reveal that electron-withdrawing nitro groups reduce π-electron density at the core, altering frontier molecular orbitals and influencing photophysical properties.

Isomerism and Stereochemical Considerations in Naphthalimide Derivatives

The compound exhibits positional isomerism due to the fixed nitro group at position 4 and the amino group on the N-aryl substituent. Key considerations include:

- Naphthalimide positional isomers : Substitution at positions 3, 4, or 6 on the naphthalene ring generates distinct electronic profiles. For example, 6-nitro isomers exhibit red-shifted absorption compared to 4-nitro analogues due to differences in conjugation pathways.

- N-aryl substituent isomerism : The 2,5-dimethylphenyl group restricts rotational freedom, but para-amino substitution on the phenyl ring ensures minimal steric clash with the naphthalimide core.

Stereoisomerism is negligible due to the compound’s planar geometry and lack of chiral centers. However, computational models suggest that twisted conformations of the N-aryl group could transiently exist in solution, though these are not isolable.

Comparative Structural Analysis with Related 1,8-Naphthalimide Analogues

Structural comparisons highlight the impact of substituents on electronic and steric properties:

The nitro group’s electron-withdrawing effect stabilizes the lowest unoccupied molecular orbital (LUMO), while the aminoaryl group donates electron density, creating an intramolecular charge-transfer (ICT) state. This contrasts with 4-amino-1,8-naphthalimide , where the amino group directly conjugates with the naphthalimide core, yielding stronger fluorescence.

Eigenschaften

IUPAC Name |

2-(4-amino-2,5-dimethylphenyl)-6-nitrobenzo[de]isoquinoline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O4/c1-10-9-17(11(2)8-15(10)21)22-19(24)13-5-3-4-12-16(23(26)27)7-6-14(18(12)13)20(22)25/h3-9H,21H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDQPCICZOPIJRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N2C(=O)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=C4C2=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Regioselective Bromination Using N-Bromosuccinimide

The synthesis begins with 4-nitronaphthalic anhydride, which undergoes regioselective bromination at the 6-position using N-bromosuccinimide (NBS) in concentrated sulfuric acid at 60°C. This step achieves a 93% yield of 6-bromo-4-nitronaphthalic anhydride, avoiding chromatographic purification due to the reaction’s selectivity. The acidic environment polarizes the anhydride, directing electrophilic bromination to the electron-deficient 6-position.

Table 1: Bromination Reaction Parameters

| Parameter | Value | Source |

|---|---|---|

| Reagent | N-Bromosuccinimide | |

| Solvent | H₂SO₄ (concentrated) | |

| Temperature | 60°C | |

| Yield | 93% |

Formation of Naphthalimide Intermediate

The brominated anhydride reacts with n-butylamine in ethanol at 80°C to form 6-bromo-N-butyl-4-nitronaphthalimide (55% yield). This intermediate retains the bromide substituent for subsequent cross-coupling reactions while introducing the imide functionality necessary for fluorescence.

Suzuki Coupling for Aryl Functionalization

Coupling with 4-Nitrophenylboronic Acid

The bromide at the 6-position undergoes Suzuki-Miyaura coupling with 4-nitrophenylboronic acid using tetrakis(triphenylphosphine)palladium(0) in a THF/water mixture. This step attaches the nitroaryl group, yielding 6-(4-nitrophenyl)-N-butyl-4-nitronaphthalimide (41% yield). The moderate yield stems from competing homocoupling of the boronic acid, which is mitigated by degassing the solvent and maintaining a 70°C reaction temperature.

Table 2: Suzuki Coupling Outcomes

| Substrate | Boronic Acid | Yield | Source |

|---|---|---|---|

| 6-Bromo-N-butyl-4-nitro | 4-Nitrophenylboronic acid | 41% | |

| 6-Bromo-N-butyl-4-nitro | 4-Aminophenylboronic acid | 98% |

Reduction to Aminophenyl Derivatives

The nitro group on the coupled aryl ring is reduced to an amine using hydrogen gas and palladium on carbon (Pd/C) in ethanol. This step converts 6-(4-nitrophenyl)-N-butyl-4-nitronaphthalimide to the final product, 4-nitro-N-(4-amino-2,5-dimethylphenyl)-1,8-naphthalimide, with near-quantitative yield. The reaction’s selectivity ensures the 4-nitro group on the naphthalimide core remains intact.

Alternative Amination Approaches

Direct Amination of Halogenated Intermediates

A patent method describes reacting 4-chloro-1,8-naphthalic anhydride with 4-amino-2,5-dimethylaniline in methanol under reflux, followed by amination with gaseous ammonia in a polar solvent (e.g., dimethylformamide). Copper powder catalyzes the displacement of chlorine by ammonia at 160–180°C, yielding the target compound. Though scalable, this route suffers from lower yields (50–60%) due to dimerization byproducts.

Role of Copper Catalysts

Copper(I) iodide enhances coupling efficiency in Sonogashira and CuAAC reactions. For instance, reacting 6-bromo-N-butyl-4-nitronaphthalimide with 4-ethynylaniline under Sonogashira conditions introduces an alkyne spacer, which is subsequently functionalized via CuAAC with 1-azido-4-nitrobenzene. This modular approach achieves 62% yield but requires stringent temperature control to prevent alkyne polymerization.

Comparative Analysis of Synthetic Routes

Yield Optimization

The Suzuki coupling route offers the highest yield (98%) for introducing the 4-aminophenyl group but requires expensive palladium catalysts. In contrast, direct amination is cost-effective but less efficient (50–60%).

Table 3: Method Comparison

| Method | Yield | Cost | Scalability |

|---|---|---|---|

| Suzuki Coupling | 98% | High | Moderate |

| Direct Amination | 60% | Low | High |

| CuAAC | 62% | Medium | Low |

Purity and Byproduct Formation

Chromatographic purification is essential in the Suzuki route to remove palladium residues, whereas the patent method’s byproducts (e.g., dimers) necessitate recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

4-nitro-N-(4-amino-2,5-dimethylphenyl)-1,8-naphthalimide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: The amino group can participate in electrophilic substitution reactions, forming derivatives with different functional groups.

Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of quinones or other oxidized products.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Electrophiles like acyl chlorides, sulfonyl chlorides.

Oxidation: Potassium permanganate, chromium trioxide.

Major Products

Reduction: 4-amino-N-(4-amino-2,5-dimethylphenyl)-1,8-naphthalimide.

Substitution: Various substituted derivatives depending on the electrophile used.

Oxidation: Oxidized naphthalimide derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that derivatives of 1,8-naphthalimides, including 4-nitro-N-(4-amino-2,5-dimethylphenyl)-1,8-naphthalimide, exhibit potent anticancer properties. These compounds function primarily through:

- DNA Intercalation : Many naphthalimide derivatives intercalate into DNA, disrupting replication and transcription processes. This mechanism has been shown to inhibit topoisomerase enzymes, which are crucial for DNA unwinding during replication .

- Reactive Oxygen Species Generation : The compound can induce oxidative stress in cancer cells by generating reactive oxygen species (ROS), leading to cell death .

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines while sparing normal cells. For instance, compounds similar to it have shown effectiveness in inhibiting the proliferation of colon and lung cancer cells at micromolar concentrations .

Biological Imaging

The fluorescent properties of 1,8-naphthalimide derivatives make them suitable for use as biological imaging agents. They can be utilized to track cellular processes and visualize organelles such as:

- Endoplasmic reticulum

- Lipid droplets

- Nucleus

- Golgi apparatus

These imaging capabilities are essential for studying cellular dynamics and understanding disease mechanisms at the molecular level .

Antimicrobial Activity

Recent studies have suggested that derivatives of naphthalimides possess antimicrobial properties. The ability to inhibit bacterial growth makes these compounds potential candidates for developing new antibiotics .

Antitubercular Agents

Research has explored the potential of naphthalimide derivatives as antitubercular agents. Compounds with similar structures have shown promising results against Mycobacterium tuberculosis, indicating a pathway for developing affordable treatments for tuberculosis .

Case Studies

Wirkmechanismus

The mechanism of action of 4-nitro-N-(4-amino-2,5-dimethylphenyl)-1,8-naphthalimide depends on its application. For example, as a fluorescent probe, it may interact with specific biomolecules, leading to changes in fluorescence properties. In medicinal applications, it may target specific enzymes or receptors, modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Fluorescence Modulation: The 4-nitro group in the target compound likely suppresses fluorescence compared to 4-amino-1,8-naphthalimide, which exhibits intense green emission via intramolecular charge transfer (ICT) . However, the amino group in the N-substituent may introduce secondary interactions (e.g., hydrogen bonding) for sensing applications.

Synthetic Routes: The target compound’s synthesis likely involves nitro-substitution at C-4 followed by coupling with 4-amino-2,5-dimethylaniline, analogous to methods for N-(3-bromopropyl)-1,8-naphthalimide derivatives . Yields and purity may vary compared to halogenated analogs due to nitro group reactivity .

Functional Performance in Sensing and Biomedicine

Key Insights:

- Sensing: While 4-amino-1,8-naphthalimides are established anion sensors , the target compound’s nitro group may shift selectivity toward electron-deficient analytes (e.g., metal ions or nitroaromatics).

- Therapeutic Potential: The aminoaryl substituent could enhance cellular uptake compared to simpler N-alkyl derivatives, but the nitro group’s metabolic liability (e.g., reduction to amine) requires toxicological evaluation .

Biologische Aktivität

4-nitro-N-(4-amino-2,5-dimethylphenyl)-1,8-naphthalimide is a derivative of 1,8-naphthalimide, a class of compounds known for their diverse biological activities. This particular compound has garnered attention due to its potential applications in anticancer therapy and as a fluorescent probe for cellular imaging. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and applications in research.

The chemical structure of this compound can be summarized as follows:

- Molecular Formula : C20H15N3O4

- Molar Mass : 361.35 g/mol

- Density : 1.459 g/cm³

- Boiling Point : 669.6 °C (predicted)

- pKa : 4.60 (predicted) .

The biological activity of this compound is primarily attributed to its interaction with cellular components:

- DNA Binding : The compound exhibits strong binding affinity to DNA, which is crucial for its role as a potential anticancer agent. The binding leads to the formation of DNA adducts that can interfere with replication and transcription processes .

- Cytotoxicity : Studies indicate that this naphthalimide derivative displays significant cytotoxic effects against various cancer cell lines. The mode of action involves the induction of apoptosis through the activation of caspases and the generation of reactive oxygen species (ROS) .

- Fluorescent Properties : The compound's photophysical properties make it suitable for use as a fluorescent probe in cellular imaging. Its ability to emit fluorescence upon excitation allows for real-time monitoring of cellular processes .

Cytotoxicity Studies

A series of studies have been conducted to evaluate the cytotoxic effects of this compound:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 (liver cancer) | 12.5 | Induction of apoptosis via ROS generation |

| MCF-7 (breast cancer) | 15.0 | DNA intercalation leading to cell cycle arrest |

| HeLa (cervical cancer) | 10.0 | Activation of caspases |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's effectiveness across different cancer types .

Imaging Applications

In addition to its anticancer properties, this compound has been utilized in imaging studies:

- Fluorescent Probes : The compound's ability to fluoresce under specific wavelengths has been harnessed in studies aimed at visualizing cellular processes such as apoptosis and drug uptake .

- Real-Time Monitoring : Researchers have successfully employed this compound in live-cell imaging experiments to track cellular responses to various stimuli, enhancing our understanding of cellular dynamics .

Q & A

Q. What are the established synthetic routes for 4-nitro-N-(4-amino-2,5-dimethylphenyl)-1,8-naphthalimide, and what critical parameters influence yield?

The synthesis typically involves nucleophilic aromatic substitution (NAS) or condensation reactions. For example:

- NAS Route : Reacting 4-nitro-1,8-naphthalic anhydride with 4-amino-2,5-dimethylphenylamine in a polar aprotic solvent (e.g., DMSO) under reflux (18–22 hours) .

- Purification : Recrystallization from acetic acid or ethanol is critical for removing unreacted starting materials and side products .

- Key Parameters : Solvent polarity (e.g., DMSO enhances nucleophilicity), reaction temperature (80–120°C), and stoichiometric ratios (1:1.2 molar ratio of anhydride to amine improves conversion) .

Q. Which spectroscopic methods are essential for characterizing the structural integrity of this compound, and what key spectral markers should researchers prioritize?

- FT-IR : Confirm imide formation (C=O stretches at ~1700 cm⁻¹) and nitro group presence (asymmetric/symmetric NO₂ stretches at ~1520 and ~1350 cm⁻¹) .

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm for naphthalimide) and methyl groups (δ 2.1–2.5 ppm for dimethylphenyl substituents). The absence of amine protons (δ ~5 ppm) confirms successful imide bond formation .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should match the theoretical molecular weight (±1 Da) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different in vitro models?

- Standardized Assay Design : Control variables such as cell line origin (e.g., MCF-7 vs. HeLa), compound purity (HPLC ≥95%), and solvent (DMSO concentration ≤0.1%) to minimize artifacts .

- Orthogonal Validation : Combine cytotoxicity assays (MTT, ATP-lite) with target-specific studies (e.g., fluorescence polarization for DNA intercalation) to confirm mechanisms .

- Meta-Analysis : Use statistical tools (e.g., ANOVA with post-hoc tests) to compare datasets from multiple studies and identify confounding factors .

Q. What factorial design approaches are optimal for optimizing the synthesis of this compound to enhance reaction efficiency and purity?

- 2³ Factorial Design : Test variables like temperature (80°C, 100°C, 120°C), solvent (DMSO, DMF, NMP), and catalyst (none, DBU, K₂CO₃) to identify interactions affecting yield .

- Response Surface Methodology (RSM) : Model the relationship between reaction time (X₁), amine/anhydride ratio (X₂), and yield (Y) to predict optimal conditions .

- Critical Quality Attributes (CQAs) : Prioritize purity (HPLC area%) over yield to avoid downstream purification bottlenecks .

Q. How can computational modeling be integrated with experimental data to predict the compound's interaction with biological targets?

- Molecular Docking : Use AutoDock Vina to simulate binding to DNA G-quadruplexes or kinase pockets (e.g., EGFR), guided by the nitro group’s electron-withdrawing effects .

- MD Simulations : Validate stability of predicted complexes (e.g., RMSD <2 Å over 100 ns trajectories) and compare with experimental binding constants (ITC/SPR) .

- QSAR Models : Corporate substituent effects (e.g., nitro vs. amino groups) to predict cytotoxicity trends across analogs .

Methodological Guidance for Data Contradictions

Q. How should researchers address discrepancies in spectroscopic data between synthesized batches?

- Batch-to-Batch Comparison : Perform ¹H NMR overlay analyses to detect impurities (e.g., residual solvents) or regioisomers .

- X-ray Crystallography : Resolve ambiguous structures (e.g., nitro group orientation) using single-crystal data (R-factor <0.08) .

- Replicate Syntheses : Use identical reagents (same supplier/purity) and document deviations (e.g., humidity during recrystallization) .

Q. What strategies are recommended for designing dose-response studies to evaluate the compound's therapeutic index?

- IC₅₀/EC₅₀ Determination : Use 8-point serial dilutions (0.1–100 µM) in triplicate, normalized to vehicle controls .

- Selectivity Index (SI) : Compare cytotoxicity (IC₅₀) in normal vs. cancer cells (e.g., SI >5 indicates therapeutic potential) .

- Pharmacokinetic Profiling : Assess metabolic stability (e.g., microsomal t₁/₂) to prioritize analogs with favorable ADME properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.